molecular formula C9H11NO2 B1664033 N-(2-Hydroxy-5-methylphenyl)acetamide CAS No. 6375-17-3

N-(2-Hydroxy-5-methylphenyl)acetamide

Cat. No.: B1664033
CAS No.: 6375-17-3
M. Wt: 165.19 g/mol
InChI Key: DSEQJUPGRWESKP-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-methylphenyl)acetamide is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as N-(o-Tolyl)-acetohydroxamic acid and Acetamide, N-hydroxy-N-(2-methylphenyl)- .


Synthesis Analysis

The synthesis of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, involves the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This is followed by esterification with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutyl ammonia bromide . The final step is the ester interchange with methanol, catalyzed by potassium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a molar refractivity of 47.0±0.3 cm³ .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 283.2±33.0 °C at 760 mmHg and a flash point of 125.1±25.4 °C . The compound has a molar volume of 138.3±3.0 cm³ and a polar surface area of 41 Ų .

Safety and Hazards

N-(2-Hydroxy-5-methylphenyl)acetamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

Research suggests that it may interact with certain proteins or enzymes in the body .

Mode of Action

The exact mode of action of 2-Acetamido-4-methylphenol is currently unknown. It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

A study has shown that genesbplF, bplG, bplL, and bplI are involved in the synthesis and transfer of 2-acetamido-4-methylamino-fucose to the core of lipopolysaccharide in Bordetella pertussis . This suggests that 2-Acetamido-4-methylphenol may play a role in these processes.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -6.29 cm/s . These properties may impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-4-methylphenol. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that the compound’s stability and efficacy may be affected by temperature and atmospheric conditions.

Biochemical Analysis

Biochemical Properties

2-Acetamido-4-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to modulate these biochemical pathways highlights its potential in therapeutic applications.

Cellular Effects

The effects of 2-Acetamido-4-methylphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the enhancement of O-GlcNAcylation on mitochondrial proteins by 2-Acetamido-4-methylphenol improves neuronal tolerance to ischemia, indicating its neuroprotective properties . This compound’s impact on cellular bioenergetics and stress response further underscores its importance in cellular physiology.

Molecular Mechanism

At the molecular level, 2-Acetamido-4-methylphenol exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation on mitochondrial proteins, which is a critical modification for maintaining mitochondrial homeostasis and bioenergy. This modification inhibits the mitochondrial apoptosis pathway, providing neuroprotection under stress conditions . The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-4-methylphenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enhancement of O-GlcNAcylation by 2-Acetamido-4-methylphenol is sustained over time, contributing to prolonged neuroprotection and improved cellular bioenergetics . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Acetamido-4-methylphenol vary with different dosages in animal models. At lower doses, the compound enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects. At higher doses, there may be threshold effects that could lead to toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-Acetamido-4-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation indicates its involvement in nutrient-driven metabolic pathways that link metabolism to cellular function . These interactions are vital for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Acetamido-4-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

2-Acetamido-4-methylphenol is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances O-GlcNAcylation and maintains mitochondrial homeostasis . This subcellular localization is critical for understanding the compound’s mechanism of action and its effects on cellular function.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
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InChI Key

DSEQJUPGRWESKP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C
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Molecular Formula

C9H11NO2
Record name 2-ACETYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID30213186
Record name 2-Acetamido-4-cresol
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Molecular Weight

165.19 g/mol
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Physical Description

2-acetylamino-4-methylphenol is a solid. (NTP, 1992)
Record name 2-ACETYLAMINO-4-METHYLPHENOL
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CAS No.

6375-17-3
Record name 2-ACETYLAMINO-4-METHYLPHENOL
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Record name N-(2-Hydroxy-5-methylphenyl)acetamide
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Record name 2-Acetamido-4-cresol
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Record name Acetamide, N-(2-hydroxy-5-methylphenyl)-
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Record name 2-Acetamido-4-cresol
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Record name 2-ACETAMIDO-4-CRESOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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